molecular formula C15H14OS B12842801 1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one

1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one

Cat. No.: B12842801
M. Wt: 242.3 g/mol
InChI Key: ORXCVHABGOLGPZ-UHFFFAOYSA-N
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Description

1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one is an organic compound with the molecular formula C15H14OS. It is also known as 4-(Methylthio)acetophenone. This compound is characterized by the presence of a biphenyl structure with a methylthio group attached to one of the phenyl rings and an ethanone group attached to the other phenyl ring. It appears as a white to off-white crystalline powder and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-(methylthio)acetophenone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), anhydrous conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylthio and ethanone groups allows for interactions with various molecular targets, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

    4-(Methylthio)acetophenone: Shares the methylthio group but lacks the biphenyl structure.

    4-Methylacetophenone: Contains a methyl group instead of a methylthio group.

    Biphenyl-4-carboxaldehyde: Has a formyl group instead of an ethanone group.

Uniqueness: 1-(4’-(Methylthio)-[1,1’-biphenyl]-4-yl)ethan-1-one is unique due to the combination of the biphenyl structure with both a methylthio and an ethanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

1-[4-(4-methylsulfanylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14OS/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3

InChI Key

ORXCVHABGOLGPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)SC

Origin of Product

United States

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